PDE III vs. PDE IV Isoform Selectivity: ORM-3819 Outperforms Levosimendan and Milrinone
ORM-3819 demonstrates a PDE III versus PDE IV selectivity ratio exceeding 12,000-fold, measured on purified isozymes [1]. This selectivity surpasses that of the clinically established inodilator levosimendan (~8,000-fold) and dramatically exceeds milrinone (~14-fold) [1]. Because both PDE III and PDE IV hydrolyze cAMP in vascular smooth muscle, achieving meaningful cAMP elevation for inotropic and vasodilatory effects requires blockade of both isozymes unless selectivity is exceptionally high [1]. ORM-3819's superior selectivity minimizes the risk of off-target PDE IV engagement at therapeutic concentrations, a concern with less selective agents such as milrinone.
| Evidence Dimension | PDE III vs. PDE IV selectivity ratio |
|---|---|
| Target Compound Data | >12,000-fold selectivity for PDE III over PDE IV |
| Comparator Or Baseline | Levosimendan: ~8,000-fold; Milrinone: ~14-fold |
| Quantified Difference | 1.5× higher selectivity than levosimendan; >850× higher selectivity than milrinone |
| Conditions | Purified PDE III and PDE IV isozyme enzyme assays |
Why This Matters
Researchers requiring PDE III inhibition with minimal PDE IV cross-reactivity should select ORM-3819 over levosimendan or milrinone to avoid confounding cAMP-dependent effects that complicate data interpretation.
- [1] Márton Z, Pataricza J, Pollesello P, Varró A, Papp JG. The Novel Inodilator ORM-3819 Relaxes Isolated Porcine Coronary Arteries: Role of Voltage-Gated Potassium Channel Activation. J Cardiovasc Pharmacol. 2019;74(3):218-224. doi:10.1097/FJC.0000000000000700 View Source
